N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a combination of thiophene rings and a trifluoromethylphenyl group. Thiophene derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). Another common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs the Paal–Knorr synthesis, Gewald reaction, and Fiesselmann synthesis. These methods are favored for their efficiency and scalability in producing thiophene-based compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its combination of thiophene rings and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S3/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-26-10-15)16-2-1-8-27-16/h1-10,22-23H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRLEDLWKCCBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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